2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, known for their diverse biological activities, including antibacterial, antitubercular, anti-inflammatory, and antitumor properties . The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- typically involves the cyclization of S-alkylated derivatives. The process begins with the reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under specific conditions to yield the desired thiazolo[3,2-a]pyrimidin-5-one .
Industrial Production Methods:
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups present in derivatives can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidin-5-ones
Scientific Research Applications
Chemistry:
The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine:
In medicinal chemistry, 5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives have shown promise as antibacterial and antitubercular agents. They are also investigated for their potential anti-inflammatory and antitumor activities .
Industry:
The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and agrochemicals .
Mechanism of Action
The biological activity of 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to exert anti-inflammatory or antitumor activities .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share the core structure but differ in substituents, leading to variations in biological activity.
Thiazolo[3,2-a]pyrimidin-7-one: Another isomer with different substitution patterns and biological properties
Uniqueness:
The presence of the trifluoromethyl group in 5H-Thiazolo[3,2-a]pyrimidin-5-one, 2,3-dihydro-7-(trifluoromethyl)- enhances its chemical stability and biological activity compared to other derivatives. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
36951-75-4 |
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Molecular Formula |
C7H5F3N2OS |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)4-3-5(13)12-1-2-14-6(12)11-4/h3H,1-2H2 |
InChI Key |
HPJOKKWETBBILU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CC(=O)N21)C(F)(F)F |
Origin of Product |
United States |
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